1-Isobutylpyrrolidin-2-one
Overview
Description
1-Isobutylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound belonging to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring with an isobutyl substituent at the nitrogen atom. Pyrrolidinones are known for their diverse biological and synthetic applications, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of N-substituted piperidines. For instance, the reaction of 1-phenylpiperidine with copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C for 12 hours yields pyrrolidin-2-ones . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves the use of air-stable and low-cost copper salts as promoters, non-poisonous and cost-effective oxidants like Oxone, and additives such as 4-dimethylaminopyridine (DMAP) . These methods are attractive due to their practicality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidin-2-ones can be achieved using copper(II) acetate and Oxone .
Common Reagents and Conditions:
Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under oxygen at 80°C.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation reactions can be performed using reagents like N-bromosuccinimide.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, which can be further functionalized for specific applications .
Scientific Research Applications
1-Isobutylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold in the synthesis of novel compounds with potential biological activities.
Medicine: The compound is explored for its potential use in drug discovery and development.
Industry: Pyrrolidinones are used in the production of polymers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, docking analyses suggest that pyrrolidinones can bind to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie their anticancer activity . The compound’s effects are mediated through its ability to modulate various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
1-Butylpyrrolidin-2-one: A safer alternative to N-Methyl-2-pyrrolidone, used in various industrial applications.
4-Phenylpyrrolidin-2-one: Known for its potential π–π interactions and unique chromatographic behavior.
1-Phenylpyrrolidine-2-carbaldehyde: Synthesized through oxidative ring contraction, used in the preparation of diversely functionalized N-heterocyclic compounds.
Uniqueness: 1-Isobutylpyrrolidin-2-one stands out due to its specific isobutyl substituent, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
1-(2-methylpropyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)6-9-5-3-4-8(9)10/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYGANTXQVDDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396207 | |
Record name | 1-Isobutylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-92-5 | |
Record name | N-Isobutylpyrrolidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2687-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isobutylpyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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